Product packaging for Cyantraniliprole D3(Cat. No.:)

Cyantraniliprole D3

Cat. No.: B1191691
M. Wt: 476.73
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Investigations

Deuterium labeling, specifically the replacement of hydrogen atoms with deuterium, holds particular significance in chemical and biological investigations. symeres.comclearsynth.com Deuterium is a stable isotope of hydrogen that is approximately twice as heavy. clearsynth.comsimsonpharma.com This mass difference can lead to a kinetic isotope effect, where the rate of a chemical reaction involving a deuterium-carbon bond is slower than that involving a hydrogen-carbon bond. acs.org This effect can be exploited to elucidate reaction mechanisms and identify rate-limiting steps. symeres.comthalesnano.com

In biological systems, deuterium labeling allows researchers to trace metabolic pathways, study bioavailability, and investigate drug interactions. symeres.comclearsynth.comsimsonpharma.com Deuterium-labeled compounds can serve as powerful probes to track the fate of specific atoms during metabolic processes, providing insights into the pathways that chemical compounds follow. clearsynth.com Furthermore, deuterium labeling is valuable in NMR spectroscopy, where deuterated solvents are routinely used to reduce interference from naturally abundant hydrogen, thereby enhancing the sensitivity and precision of structural analysis. clearsynth.comsimsonpharma.comacs.orgthalesnano.com

Overview of Cyantraniliprole (B1669382) D3 as a Mechanistic and Analytical Tool

Cyantraniliprole is an insecticide belonging to the diamide (B1670390) class, known for its activity against a range of insect pests. wikipedia.orgherts.ac.uk Cyantraniliprole D3 is a deuterium-labeled form of Cyantraniliprole, where three hydrogen atoms have been replaced by deuterium. medchemexpress.comadooq.com This isotopic labeling makes this compound an invaluable tool in agrochemical research.

As a mechanistic tool, this compound can be used to study the metabolic fate and degradation pathways of Cyantraniliprole in various matrices, such as plants and soil. By tracking the deuterium label, researchers can identify metabolites and understand the transformation processes the parent compound undergoes. symeres.comnih.gov For instance, studies on the dissipation of Cyantraniliprole have identified metabolites like IN-J9Z38, and using a labeled version could help confirm these pathways and identify others. ekb.egnih.gov

Analytically, this compound serves as a highly effective internal standard in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). simsonpharma.comthalesnano.comnih.gov Stable isotope-labeled internal standards, which possess nearly identical physicochemical properties to the target analyte, are crucial for compensating for matrix effects and improving the accuracy and reliability of residue analysis in complex samples like plant extracts or soil. nih.gov The use of this compound as an internal standard ensures precise quantification of Cyantraniliprole residues in research studies. nih.govashs.org

Historical Context and Evolution of Isotopic Tracer Applications in Environmental and Metabolic Sciences

The application of isotopic tracers in environmental and metabolic sciences has a rich history. Early studies in metabolism utilized radioisotopes to trace the fate of molecules within biological systems. nih.govbattelle.orgtandfonline.com The discovery of radioactivity in the late 19th century paved the way for using radioisotopes to understand atomic structure and, subsequently, to trace molecules in organic life. tandfonline.com The 1940s saw the first radiotracer studies, coupled with analytical techniques like paper chromatography. tandfonline.com

Over time, with advancements in analytical instrumentation, stable isotopes emerged as powerful alternatives to radioisotopes. The ability to detect and quantify stable isotopes using techniques like mass spectrometry and NMR spectroscopy allowed for detailed investigations without the limitations associated with radioactivity. nih.gov This evolution has led to the widespread use of stable isotope labeling in diverse fields, including environmental fate studies of chemicals, understanding nutrient cycling, and elucidating complex metabolic networks in organisms. symeres.comnih.govnih.goviaea.org In agrochemical research, the transition to stable isotopes has enabled more sophisticated and safer studies on the environmental behavior and metabolic transformation of pesticides. symeres.comnih.govbattelle.org

Properties

Molecular Formula

C19H11D3BrClN6O2

Molecular Weight

476.73

Origin of Product

United States

Isotopic Synthesis and Characterization of Cyantraniliprole D3

Methodologies for Deuterium (B1214612) Incorporation

The preparation of isotopically labeled compounds like Cyantraniliprole (B1669382) D3 is typically achieved through chemical synthesis. chembk.com Deuterium incorporation involves replacing one or more hydrogen atoms in the target molecule with deuterium atoms. nih.gov

Synthetic Pathways for Site-Specific Deuteration

Site-specific deuteration, as seen in Cyantraniliprole D3 where the deuterium atoms are located on the methyl group of the methylcarbamoyl substituent veeprho.com, requires controlled synthetic strategies. General approaches for site-specific deuteration of organic molecules involve the use of deuterium-containing reagents and carefully designed reaction conditions. acs.orgresearchgate.net For compounds containing N-alkyl groups, such as the methylcarbamoyl moiety in Cyantraniliprole, specific methods for the site-selective deuteration of these positions have been developed. nih.gov Reductive deuteration approaches using deuterium sources have also been explored for synthesizing deuterated analogues of various compounds, including pesticides. acs.org While a specific step-by-step synthetic route for this compound was not detailed in the consulted literature, its synthesis would involve chemical reactions utilizing deuterated precursors or reagents designed to selectively introduce deuterium at the desired methyl group position. veeprho.comchembk.com

Considerations for Isotopic Purity and Enrichment

Achieving high isotopic purity and enrichment is crucial for deuterium-labeled compounds, especially when they are intended for use as internal standards in quantitative analysis. nih.govrsc.org Isotopic enrichment refers to the mole fraction of the stable isotope at a specific site or as an aggregate value for the molecule. isotope.com High isotopic enrichment ensures that the majority of the molecules in a sample contain the intended number of deuterium atoms at the specified positions. isotope.com Considerations during synthesis include selecting appropriate deuterated reagents with high isotopic purity and optimizing reaction conditions to minimize hydrogen-deuterium exchange at unintended sites and to maximize the incorporation of deuterium at the target position. researchgate.net The isotopic purity of labeled compounds is a critical feature parameter. nih.gov

Spectroscopic and Spectrometric Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the position of deuterium labeling. researchgate.netrsc.orgnih.govoup.com Deuterium (²H) has a different nuclear spin compared to protium (B1232500) (¹H), and its presence affects the ¹H NMR spectrum. Replacing a proton with a deuterium typically causes the signal corresponding to that proton in the ¹H NMR spectrum to disappear or significantly decrease in intensity. nih.govoup.comeuropa.eu Furthermore, carbon atoms bonded to deuterium atoms show characteristic changes in their ¹³C NMR spectra, often appearing as weak multiplets (e.g., triplets) due to carbon-deuterium coupling, instead of the singlets observed for carbons bonded to protons. zeochem.com By comparing the ¹H and ¹³C NMR spectra of this compound with those of non-labeled Cyantraniliprole, the specific methyl group protons that have been replaced by deuterium can be identified, confirming the site-specific labeling. veeprho.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the isotopic fidelity and elemental composition of deuterium-labeled compounds. nih.govrsc.orgresearchgate.netmdpi.com HRMS provides accurate mass measurements that can distinguish between molecules differing by even a single neutron, such as those containing hydrogen versus deuterium. infinitalab.commeasurlabs.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, HRMS can confirm the molecular formula of this compound (C₁₉H₁₁D₃BrClN₆O₂) and its exact molecular weight (476.73). glpbio.comnih.govglpbio.compharmaffiliates.com HRMS allows for the assignment and differentiation of H/D isotopolog ions, which is critical for determining the isotopic purity of the labeled compound. nih.govresearchgate.net This technique ensures that the synthesized material has the intended number of deuterium atoms and helps identify any unintended isotopic variants or impurities. rsc.orginfinitalab.com

Advanced Analytical Methodologies Employing Cyantraniliprole D3

Quantification in Complex Matrices Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes an isotopically enriched analog, such as Cyantraniliprole (B1669382) D3, as an internal standard. This approach is particularly valuable for quantifying analytes in complex samples where matrix effects can significantly impact analytical results.

Role of Cyantraniliprole D3 as an Internal Standard in LC-MS/MS Systems

This compound is commonly utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the precise quantification of Cyantraniliprole. As a deuterium-labeled analog, it behaves chemically and physically very similarly to the target analyte throughout the sample preparation and analysis process. Introducing a known amount of this compound to the sample at an early stage allows for the correction of variations that occur during extraction, clean-up, and chromatographic separation, leading to more accurate and reliable quantification of the native Cyantraniliprole in biological samples.

Compensation for Matrix Effects and Recovery Variations

One of the significant advantages of using this compound as an internal standard is its ability to compensate for matrix effects and variations in recovery. Matrix effects, caused by co-eluting substances from the sample matrix, can either suppress or enhance the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound and Cyantraniliprole have similar chemical structures and fragmentation patterns, they are affected by matrix components in a comparable manner. By monitoring the ratio of the analyte to the internal standard, the method can effectively correct for these matrix-induced signal alterations. Similarly, the internal standard accounts for analyte losses during sample preparation steps, as both the native compound and its labeled analog undergo similar losses.

Development and Validation of Chromatographic Techniques

The accurate determination of Cyantraniliprole using this compound relies heavily on the development and validation of robust chromatographic techniques, primarily LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS is a widely used technique for the analysis of pesticide residues, including Cyantraniliprole. Method optimization involves selecting appropriate chromatographic columns, mobile phases, and MS parameters to achieve adequate separation, sensitivity, and selectivity. The use of this compound as an internal standard is integral to the validation process, helping to ensure the method's accuracy and precision across a range of concentrations and in different matrices. Studies have demonstrated the successful application of optimized LC-MS/MS methods utilizing isotope-labeled internal standards for the simultaneous determination of Cyantraniliprole and other pesticides in various food matrices. Method validation parameters typically include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For instance, a validated UHPLC method for Cyantraniliprole in potato reported LOD and LOQ values of 0.003 and 0.011 µg/g, respectively, with good linearity (R² > 0.999). Another study on broccoli analysis using QuEChERS coupled with LC-MS/MS reported an LOQ of 0.01 mg/kg for Cyantraniliprole. Recoveries in various food matrices using LC-MS/MS with isotope-labeled internal standards have been reported to be in acceptable ranges, with good relative standard deviations.

Gas Chromatography-High-Resolution Mass Spectrometry (GC/HRMS) Applications

While LC-MS/MS is more commonly cited for Cyantraniliprole analysis due to its polarity, Gas Chromatography (GC) coupled with Mass Spectrometry (MS), including HRMS, can also be applied for the analysis of certain pesticides. Although specific details on the application of this compound in GC/HRMS were not extensively detailed in the provided search results, isotopically labeled standards are generally valuable in GC/MS for similar reasons of quantification accuracy and compensation for matrix effects. Methods for pesticide analysis in environmental samples, such as water and sediment, have employed both LC-MS/MS and GC-MS/MS, utilizing various internal standards.

Quality Control and Assurance in Analytical Research

The use of this compound is fundamental to ensuring the quality and reliability of analytical data in research involving Cyantraniliprole. Incorporating this compound as an internal standard is a key aspect of quality control (QC) and quality assurance (QA) procedures in analytical laboratories. It helps monitor the performance of the analytical method during routine analysis, allowing for the identification of issues related to sample preparation, instrument variations, or matrix effects. By comparing the response of the native analyte to that of the internal standard, analysts can ensure the accuracy and reproducibility of their results, which is critical for regulatory compliance, research integrity, and reliable residue analysis.

Environmental Fate and Transformation Investigations with Cyantraniliprole D3

Elucidation of Degradation Pathways and Kinetics

Hydrolytic and Photolytic Transformation Mechanisms

Hydrolysis of Cyantraniliprole (B1669382) is dependent on pH and temperature. Studies indicate that Cyantraniliprole is relatively stable under acidic and neutral conditions but undergoes more rapid hydrolysis at alkaline pH apvma.gov.auekb.egfao.org. At 25°C, the hydrolytic half-life (DT50) ranges from 212 days at pH 4 to 0.85 days at pH 9 fao.org. At higher temperatures, the hydrolysis rate increases; for instance, at 35°C, the DT50 at pH 7 is 227 days, while at pH 9 it is 376 days fao.org. The major hydrolysis product identified is IN-J9Z38, which can account for a significant percentage of the applied radioactive substance, particularly at higher pH values (up to 98% at pH 9) fao.org.

Table 1: Hydrolysis Half-lives (DT50) of Cyantraniliprole in Sterile Buffer Solutions

pHTemperature (°C)DT50 (days) fao.org
415362
425212
43555.2
715126
72530.3
7357.51
9153.1
9250.85
9350.58

Table 2: Photolysis Half-lives (DT50) of Cyantraniliprole

MatrixConditionsDT50 (days) fao.org
pH 4 buffer25°C, continuous artificial sunlight (15 days)0.17
Natural water25°C, continuous artificial sunlight (15 days)0.22
SoilPhotolysis12.9 regulations.gov
Air-dried soilPhotolysis308 mda.state.mn.us

Biodegradation Processes in Soil and Aquatic Environments

Biodegradation plays a role in the dissipation of Cyantraniliprole in both soil and aquatic environments apvma.gov.auregulations.govmda.state.mn.us. In aerobic soil, Cyantraniliprole can be classified as readily degradable to slightly degradable, with DT50 values ranging from less than 20 days to 60-180 days, depending on soil conditions researchgate.net. The DT90 values in aerobic soil ranged from 66.2 to 376 days researchgate.net. Microbial activity in soil is correlated with the degradation rate of Cyantraniliprole nih.gov. The major metabolite IN-J9Z38 is also formed during biodegradation in soil apvma.gov.aunih.gov.

In aerobic aquatic systems, Cyantraniliprole is also subject to degradation, with degradation proceeding along similar pathways identified for soil, primarily through the formation of IN-J9Z38 apvma.gov.au. Studies in water/sediment systems under aerobic conditions showed DT50 values of 3.6 to 4.5 days, which were comparable to or faster than degradation in dark conditions, indicating the combined effect of biodegradation and potentially other processes apvma.gov.au. Under anaerobic conditions in both soil and aquatic environments, Cyantraniliprole can be very persistent with little transformation regulations.gov.

Table 3: Aerobic Soil and Aquatic Metabolism Half-lives (DT50) of Cyantraniliprole

EnvironmentConditionsDT50 (days)Notes
Aerobic SoilLaboratory16.2 to 89.4 mda.state.mn.usRange of values observed
Aerobic SoilField381 to >540 regulations.govVery persistent in terrestrial field
Aerobic AquaticWater/Sediment3.6 to 4.5 apvma.gov.auSunlight exposed
Anaerobic SoilLaboratory4.3 mda.state.mn.us
Anaerobic AquaticLaboratory495 to 1728 regulations.govVery persistent

Tracing Environmental Transport and Distribution

The transport and distribution of Cyantraniliprole in the environment are influenced by its physical-chemical properties and the characteristics of the environmental compartment. Studies using labeled compounds help trace its movement and understand its partitioning behavior.

Mobility and Leaching Studies in Soil Profiles

Cyantraniliprole is considered to have medium mobility in most soils based on its adsorption coefficients (Koc = 241) researchgate.netresearchgate.net. Adsorption and desorption processes regulate the magnitude and speed of leaching researchgate.net. Factors such as soil texture, organic matter content, pH, and water movement influence its mobility in the soil profile researchgate.netmdpi.com. While it is generally found in the upper soil layer, small amounts have been observed to move to deeper soil layers researchgate.net.

Leaching studies in lysimeters have shown the presence of Cyantraniliprole in leachate water, indicating its potential to reach groundwater, particularly in permeable soils or areas with shallow water tables researchgate.net. The maximum depth of migration observed in a lysimeter study was 40 cm researchgate.net. The leaching potential can increase with greater persistence in the soil researchgate.net. The transformation product NK-1375 is reported to be much less mobile in soil than the parent compound regulations.gov.

Persistence and Dissipation Rates in Environmental Compartments

The persistence of Cyantraniliprole varies depending on the environmental compartment and prevailing conditions. In soil, its persistence is generally considered moderate to very persistent, with aerobic DT50 values ranging from 16.2 to 89.4 days in laboratory studies and 381 to over 540 days in terrestrial field dissipation studies regulations.govmda.state.mn.us. Dissipation in soil is influenced by factors such as light, temperature, moisture, and microbial activity nih.gov.

In aquatic environments, Cyantraniliprole can be very persistent under conditions with limited sunlight where photolysis is reduced regulations.gov. However, in the presence of sunlight, aqueous photolysis is rapid, leading to faster dissipation apvma.gov.auregulations.govmda.state.mn.us. Volatilization is not expected to be a significant route of dissipation apvma.gov.au.

Table 4: Persistence (DT50) of Cyantraniliprole in Different Environmental Compartments

CompartmentConditionsDT50 (days)Source
Soil (Aerobic)Laboratory16.2 - 89.4 mda.state.mn.us
Soil (Aerobic)Field381 - >540 regulations.gov
Soil (Anaerobic)Laboratory4.3 mda.state.mn.us
Aquatic (Aerobic)Water/Sediment, Sunlight Exposed3.6 - 4.5 apvma.gov.au
Aquatic (Anaerobic)Laboratory495 - 1728 regulations.gov
WaterPhotolysis, continuous artificial sunlight0.17 - 0.22 fao.org
AirEstimated0.33 apvma.gov.au

Metabolic Pathway Elucidation Using Cyantraniliprole D3

In Vitro and In Vivo Metabolic Profiling in Non-Human Organisms

Metabolic profiling of cyantraniliprole (B1669382) has been conducted in various non-human organisms, including mammals (rats) and plants (tomato), to understand its absorption, distribution, metabolism, and excretion apvma.gov.auwho.intnih.govnih.gov. These studies provide crucial data on how the compound is processed within different biological systems.

Identification of Metabolites and Transformation Products

Studies in rats have shown that cyantraniliprole undergoes extensive metabolism apvma.gov.auwho.int. Biotransformation processes include hydroxylation, N-dealkylation, oxidation, and conjugation apvma.gov.auwho.int. Several metabolites have been identified, including IN-N7B69, IN-MYX98, and IN-MLA84, which were characterized in urine, faeces, and bile samples from dosed rats who.int. For instance, IN-N7B69 and IN-MYX98 were found to be products of hydroxylation, with IN-N7B69 undergoing further metabolism to a glucuronide conjugate who.int. The metabolic profile in female rats showed some differences compared to males, with variations in the percentage of certain metabolites excreted over time who.int.

In tomato plants, the metabolism of cyantraniliprole is also significant, with 21 metabolites tentatively identified in different plant tissues nih.govnih.gov. Major transformation pathways in plants involve ring closure, N-demethylation, and glycosylation nih.govnih.gov. Additionally, minor phase-I, phase-II, and breakdown metabolites were observed nih.govnih.gov. The presence and levels of these metabolites varied depending on the tissue type and developmental stage of the plant nih.govnih.gov. For example, mature leaves consistently contained higher residues of cyantraniliprole than young leaves, and flowers showed the highest residues up to 21 days after treatment nih.gov.

Some identified metabolites of cyantraniliprole include:

Metabolite NameOrganismPubChem CID
Cyantraniliprole-11578610
IN-K5A79-138394795
IN-N7B69RatNot available from sources
IN-MYX98RatNot available from sources
IN-MLA84RatNot available from sources
(Plus 21 tentatively identified)TomatoNot available from sources

Investigation of Enzymatic Biotransformation Processes

The biotransformation of cyantraniliprole in non-human organisms is mediated by various enzymatic processes. In rats, the extensive metabolism involves enzymes responsible for hydroxylation, N-dealkylation, oxidation, and conjugation apvma.gov.auwho.int. While specific enzymes directly metabolizing cyantraniliprole are not detailed in the provided abstracts, general knowledge of xenobiotic metabolism in mammals indicates the involvement of enzyme superfamilies such as cytochrome P450s (CYPs) for oxidation and hydroxylation, and various transferases for conjugation reactions like glucuronidation nih.gov. Studies on other insecticides have highlighted the role of carboxylesterases and CYP isoforms in their metabolism nih.govjst.go.jp.

In tomato plants, the observed metabolic pathways, including ring closure, N-demethylation, and glycosylation, suggest the involvement of plant enzymes catalyzing these specific reactions nih.govnih.gov. These processes represent phase-I and phase-II metabolic transformations common in plant xenobiotic metabolism nih.govnih.gov.

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Metabolic Studies

Deuterium kinetic isotope effects (KIEs) are a powerful tool in metabolic studies to gain insights into reaction mechanisms and identify rate-determining steps nih.govmdpi.comnih.govsnnu.edu.cnrsc.org. By comparing the reaction rates of a compound and its deuterium-labeled analog (such as cyantraniliprole D3), researchers can infer information about the bond-breaking or forming events involving the labeled atom in the transition state of the reaction.

Probing Rate-Determining Steps in Metabolic Reactions

The presence of a significant deuterium KIE (where the reaction rate of the unlabeled compound is faster than the deuterated analog) indicates that the bond to the labeled hydrogen (or deuterium) is being broken in the rate-determining step of the metabolic reaction nih.govmdpi.comnih.gov. Conversely, a lack of a significant KIE suggests that the bond to the labeled position is not involved in the rate-determining step nih.gov.

While the provided search results discuss KIEs in the context of other compounds and general principles nih.govmdpi.comnih.govsnnu.edu.cnrsc.org, the application of this compound would involve synthesizing the isotopically labeled compound with deuterium at specific positions suspected to be involved in metabolic transformations. By comparing the metabolic rates of cyantraniliprole and this compound in in vitro or in vivo systems, researchers could determine if the cleavage of C-H bonds at the deuterated positions is rate-limiting in any of the metabolic pathways (e.g., hydroxylation or N-dealkylation).

Understanding Metabolic Switching and Pathway Branching

Studying the metabolic profile of this compound alongside the unlabeled compound can help in understanding if deuteration at specific positions influences the partitioning of the compound into different metabolic routes. Changes in the relative abundance of various metabolites between cyantraniliprole and this compound could indicate metabolic switching and reveal preferred or alternative biotransformation pathways, providing a more comprehensive understanding of how the compound is processed in a biological system.

Mechanistic Studies in Biochemical and Biological Systems

Elucidation of Molecular Interaction Mechanisms

Cyantraniliprole (B1669382) is a well-characterized insecticide belonging to the diamide (B1670390) class, acting as a potent modulator and activator of insect ryanodine (B192298) receptors (RyRs). apvma.gov.aueuropa.euscispace.comnih.govntnu.no These receptors are intracellular calcium channels crucial for muscle function. scispace.comntnu.no The binding of Cyantraniliprole to insect RyRs leads to the uncontrolled release of calcium ions from intracellular stores, resulting in muscle contraction, paralysis, and ultimately, pest death. scispace.comntnu.no

Studies investigating the molecular interaction mechanisms of diamide insecticides, including Cyantraniliprole, with the ryanodine receptor have employed techniques such as radioligand binding assays. For instance, radiolabeled forms of related diamides like chlorantraniliprole (B1668704) have been used to characterize binding sites on insect RyRs, revealing distinct but allosterically coupled binding sites for different diamide chemotypes and ryanodine itself. scispace.com These studies provide insights into how these insecticides interact with the receptor at a molecular level to exert their effects. scispace.com

Based on the conducted searches, specific detailed research findings elucidating the molecular interaction mechanisms of Cyantraniliprole D3 with its biological targets, such as the ryanodine receptor, were not identified. Research in this area primarily discusses the mechanism of the non-labeled Cyantraniliprole, sometimes utilizing radiolabeled analogs for binding studies.

Application in Understanding Resistance Mechanisms at a Molecular Level (excluding insecticidal activity data itself)

Insect resistance to diamide insecticides, including Cyantraniliprole, is a significant challenge in pest management. Investigations into the molecular basis of this resistance have identified several key mechanisms. One prominent mechanism involves enhanced metabolic detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarEs). frontiersin.orgmdpi.commdpi.comresearchgate.net Studies have shown overexpression of specific P450 genes, such as CYP419A1v2, CYP9E2, and CYP4G68, and CarE genes, like LsCarE5, in resistant insect populations. frontiersin.orgmdpi.commdpi.comresearchgate.net This increased enzyme activity leads to the breakdown of Cyantraniliprole, reducing its effective concentration at the target site. frontiersin.orgmdpi.commdpi.comresearchgate.net

Another molecular mechanism of resistance can involve alterations at the target site itself, the ryanodine receptor. Specific amino acid mutations in the RyR gene have been linked to reduced sensitivity to diamide insecticides. researchgate.net For example, the I4790K mutation in the ryanodine receptor has been identified as contributing to Cyantraniliprole resistance in certain pest species by affecting the receptor's interaction with the insecticide. researchgate.net

While these studies provide detailed molecular insights into how insects develop resistance to Cyantraniliprole through metabolic and target-site modifications, the conducted searches did not yield specific research utilizing this compound to investigate or elucidate these resistance mechanisms at a molecular level. Research in this domain focuses on identifying the genes, enzymes, and mutations involved in resistance to the parent compound.

Investigating Enzyme-Substrate Interactions through Isotopic Perturbation

Cyantraniliprole undergoes metabolic transformation in biological systems, involving enzymatic processes such as hydroxylation, N-dealkylation, oxidation, and conjugation. apvma.gov.aunih.gov These metabolic pathways are catalyzed by various enzymes, including cytochrome P450s and other Phase II enzymes. apvma.gov.aunih.gov Studying the interaction of Cyantraniliprole with these metabolic enzymes could potentially involve techniques like isotopic perturbation to understand the kinetics and mechanisms of these biotransformation reactions. The deuterium (B1214612) label in this compound could theoretically be used in such studies to investigate the enzymatic steps where C-H bonds involving the labeled hydrogens are broken or formed.

Emerging Applications and Future Research Directions

Integration with Advanced Omics Technologies for Systems-Level Understanding

The precise quantification enabled by Cyantraniliprole (B1669382) D3 is fundamental to understanding the systemic impact of the parent compound on biological organisms through "omics" technologies like metabolomics and transcriptomics. These fields study the complex network of metabolites and gene expression within an organism, respectively.

In such studies, Cyantraniliprole D3 is added to biological samples (e.g., tissues, fluids) as an internal standard before extraction and analysis. mdpi.com Its chemical similarity to Cyantraniliprole ensures it behaves almost identically during sample preparation and chromatographic separation, but its different mass allows it to be distinguished by the mass spectrometer. amazonaws.com This process corrects for variations in sample extraction efficiency and potential matrix effects, which could otherwise lead to inaccurate measurements of the parent compound. nih.gov

For instance, a study investigating the effects of Cyantraniliprole on zebrafish liver combined transcriptomics (gene expression analysis) and metabolomics. mdpi.com While this specific study did not explicitly name this compound, the methodology for metabolic analysis involved the use of isotope-labeled internal standards to ensure accurate quantification of metabolites, a standard practice in the field. mdpi.com By accurately measuring the concentration of Cyantraniliprole, researchers can confidently correlate its presence with observed changes in gene expression and metabolite profiles, revealing the insecticide's mode of action and potential off-target effects at a molecular level. mdpi.comresearchgate.net Future research will likely see this compound used in more integrated multi-omics studies to build comprehensive models of its biological impact.

Table 1: Role of Isotope-Labeled Standards in Omics Research

Omics Field Purpose of Isotope-Labeled Standard (e.g., this compound) Research Outcome Example Study Area
Metabolomics Accurate quantification of the parent compound and its metabolites in complex biological matrices. mdpi.com Identification of metabolic pathways disrupted by the compound. Investigating metabolic changes in pest insects or non-target organisms like zebrafish. mdpi.comresearchgate.net
Transcriptomics Correlating precise compound concentration with changes in gene expression (DEGs). mdpi.com Understanding the genetic and molecular response to insecticide exposure. Linking Cyantraniliprole levels to the up-regulation or down-regulation of specific genes in target pests. mdpi.com

| Proteomics | Normalizing data to ensure that observed changes in protein levels are a direct result of the compound's presence. | Pinpointing protein targets and downstream effects of the insecticide. | Quantifying changes in key enzymes or structural proteins in an organism after exposure. |

Novel Applications in Environmental Monitoring and Remediation Research

This compound is an indispensable tool for the sensitive and accurate monitoring of Cyantraniliprole in environmental compartments such as soil, water, and agricultural products. nih.govresearchgate.net Its use as an internal standard in LC-MS/MS methods allows for the detection of the parent insecticide at very low concentrations, which is crucial for environmental risk assessment. nih.govescholarship.org

Recent studies have focused on developing robust analytical methods for tracking the dissipation and degradation of Cyantraniliprole in various matrices. For example, methods have been established to simultaneously determine Cyantraniliprole and its major metabolite, IN-J9Z38, in crops and soil. researchgate.netresearchgate.net The use of an isotope-labeled internal standard like this compound in these methods is effective in compensating for sample loss during pretreatment and overcoming matrix effects, ensuring reliable results. nih.gov

Future applications in this area include:

Enhanced Environmental Fate Studies: Using this compound to trace the movement and transformation of Cyantraniliprole in complex ecosystems, such as water-sediment systems. researchgate.net This helps in understanding its persistence, mobility, and potential for bioaccumulation. mda.state.mn.usherts.ac.uk

Bioremediation Research: In studies aimed at identifying microorganisms capable of degrading Cyantraniliprole, the D3-labeled standard is essential for accurately quantifying the rate of degradation. nih.govmdpi.com Researchers have isolated bacterial strains that show significant potential for breaking down the insecticide, and precise measurement is key to evaluating their efficacy for use in bioremediation techniques. nih.govresearchgate.net

Table 2: Environmental Applications Utilizing this compound

Application Area Analytical Method Role of this compound Research Goal
Water Quality Monitoring UHPLC-MS/MS Internal standard for quantification of trace residues. nih.gov Assess contamination levels in surface and groundwater. mda.state.mn.us
Soil Persistence Studies LC-MS/MS Accurate measurement of dissipation rates and half-life. researchgate.netekb.eg Determine the environmental persistence and degradation pathways of Cyantraniliprole. nih.gov
Crop Residue Analysis QuEChERS & LC-MS/MS Correction for matrix effects in complex samples like fruits and vegetables. nih.govresearchgate.net Ensure food safety and establish pre-harvest intervals. researchgate.net

| Bioremediation Efficacy | Microbial degradation assays | Precise quantification of the parent compound over time. nih.gov | Identify and optimize bacterial strains for cleaning up contaminated sites. mdpi.com |

Advancements in Isotopic Labeling Strategies and Synthetic Methodologies

The synthesis of isotopically labeled compounds like this compound is a specialized field of organic chemistry. Advancements focus on improving the efficiency, cost-effectiveness, and site-specificity of deuterium (B1214612) incorporation. While the exact proprietary synthesis of this compound is not publicly detailed, general strategies for deuterium labeling of complex molecules are well-established.

These methods often involve:

Isotope Exchange Reactions: Using a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a metal catalyst, to exchange hydrogen atoms for deuterium atoms on a precursor molecule or the final compound. nih.gov

Use of Deuterated Reagents: Incorporating deuterium by using deuterated building blocks during the synthesis of the molecule. google.com This allows for precise placement of the deuterium atoms.

Recent research in synthetic chemistry continues to explore novel catalysts and reaction conditions to make isotopic labeling more accessible and efficient. google.comrsc.org For complex molecules like Cyantraniliprole, which is an anthranilic diamide (B1670390), synthetic routes often involve multiple steps, including the formation of key intermediates. researchgate.netmdpi.commdpi.com The introduction of deuterium atoms would be strategically planned within this multi-step synthesis. Future research will likely focus on greener synthetic methods with fewer steps and higher yields for producing such labeled standards.

Computational Chemistry Approaches for Predicting Labeled Compound Behavior

Computational chemistry and molecular modeling are emerging as powerful tools for predicting the behavior of chemical compounds, including their isotopically labeled analogs. arxiv.orgacs.org While direct computational studies on this compound are not widely published, the principles can be readily applied.

Machine learning and Quantitative Structure-Activity Relationship (QSAR) models can predict various chemical properties and biological activities based on molecular structure. arxiv.orgrdworldonline.com For isotopically labeled compounds, computational approaches can be used to:

Predict Chromatographic Behavior: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time during chromatography, an effect known as the "chromatographic isotope effect". acs.orgresearchgate.net Computational models can help predict the magnitude of this effect, which is important for method development in analytical chemistry. Deuterium labeling can slightly reduce retention in reversed-phase liquid chromatography. researchgate.net

Simulate Mass Spectra: Software can predict the mass-to-charge ratio and isotopic pattern of a molecule, which is fundamental for mass spectrometry. chromatographyonline.com For this compound, this would involve calculating the expected mass shift compared to the unlabeled compound.

Model Receptor Binding: Computational docking simulations can predict how a molecule like Cyantraniliprole interacts with its biological target, the ryanodine (B192298) receptor. oup.com While the small mass difference in this compound is unlikely to significantly alter binding affinity, these models can provide insights into the structural interactions that are key to the insecticide's mode of action. oup.com

Future advancements in machine learning and artificial intelligence will enhance the predictive power of these computational tools, reducing the need for extensive empirical testing and accelerating the development of new analytical methods and understanding of molecular behavior. rdworldonline.comnih.gov

Q & A

Q. What are the standard protocols for assessing Cyantraniliprole D3's insecticidal efficacy in controlled environments?

To evaluate efficacy, use Abbott’s formula: Percent Control=100(XY)X\text{Percent Control} = \frac{100(X - Y)}{X}

where X=%X = \% survival in untreated controls and Y=%Y = \% survival in treated samples. This accounts for natural mortality . Pair this with randomized block designs and Tukey-Kramer tests for pairwise comparisons of treatments (e.g., backpack sprayers vs. µ-sprinklers) . EPA guidelines recommend integrating LC₅₀/EC₅₀ values and resistance management strategies (e.g., rotating modes of action) to avoid overreliance on diamides .

Q. How does this compound's environmental persistence influence experimental design in soil studies?

Cyantraniliprole’s moderate mobility (organic carbon partitioning coefficient) and degradation half-lives (2 days–3 months under aerobic/anaerobic conditions) necessitate long-term leaching studies. Calibrate models like PERL with experimental soil data to account for preferential migration in fractured soils, as uncalibrated models underestimate penetration depths (e.g., 25 cm vs. 15 cm predictions) . Include degradation product analysis, as 3/8 major degradates are more mobile than the parent compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in genomic data involving this compound, such as conflicting genome size estimates?

Discrepancies (e.g., 1.21 Gb via sequencing vs. 1.64 pg via flow cytometry) require cross-validation using multiple methods. For deuterium-labeled compounds, use blastx annotations (E-value ≤ 1.0 × 10⁻⁵) and manual scaffold inspections for positional accuracy . Pair sequencing with qPCR or fluorescence in situ hybridization (FISH) to resolve heterozygosity issues. Document methodological limitations (e.g., biases in flow cytometry sample prep) to contextualize inconsistencies .

Q. What transcriptomics methodologies are optimal for evaluating this compound's ecotoxicity in non-target soil organisms?

Use Eisenia fetida as a model organism. Expose earthworms to graded concentrations (e.g., 10–100 mg/kg dry soil) and perform RNA-seq. Analyze differentially expressed genes (DEGs) via GO and KEGG enrichment (e.g., oxidative stress pathways, lipid metabolism disruption). Validate with qPCR for key genes (e.g., SOD, CAT) and correlate with phenotypic endpoints (e.g., cocoon production) . Apply Poisson regression for egg-count data and logistic regression for infestation rates to quantify dose-response relationships .

Q. How to address conflicting data on this compound's efficacy against flea beetles (Phyllotreta spp.)?

Crucifer flea beetles show higher susceptibility than striped variants. Design field trials with species-specific monitoring (e.g., sticky traps) and split-plot designs to isolate treatment effects. Avoid consecutive applications (e.g., seed treatment + foliar spray) to mitigate resistance risks. Use probit analysis to compare LC₅₀ values across species and integrate insecticide rotation (e.g., spinetoram) into IPM frameworks .

Q. What advanced modeling approaches are recommended for assessing this compound's aquatic risks?

Apply the EPA’s risk quotient (RQ) method: RQ=Exposure (EEC)Toxicity Endpoint (e.g., LC₅₀)\text{RQ} = \frac{\text{Exposure (EEC)}}{\text{Toxicity Endpoint (e.g., LC₅₀)}}

For cyantraniliprole, model total toxic residues (parent + 8 degradates) using peak EECs (e.g., 38 µg/L in cotton scenarios). Use probabilistic tools like Monte Carlo simulations to account for degradate variability. Compare RQs to LOCs: RQ ≥ 0.5 indicates acute risks to fish; RQ ≥ 0.1 triggers chronic risk mitigation .

Data Contradiction Analysis

  • Soil vs. Foliar Efficacy : Translaminar activity in Exirel (cyantraniliprole) enhances foliar efficacy but increases resistance risk when used with seed treatments (e.g., Lumiderm). Resolve by segregating application methods in field trials and monitoring ryanodine receptor mutations .
  • Ecotoxicity vs. Reduced-Risk Classification : Despite being classified as reduced-risk, cyantraniliprole induces oxidative stress in earthworms at 100 mg/kg. Reconcile by contextualizing non-target toxicity thresholds (e.g., field-relevant concentrations vs. lab extremes) and refining risk assessments to include sublethal endpoints (e.g., gene expression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.